molecular formula C13H12N4O B12523640 Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 787591-37-1

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-

Cat. No.: B12523640
CAS No.: 787591-37-1
M. Wt: 240.26 g/mol
InChI Key: LVQDZEUNLFKWMM-UHFFFAOYSA-N
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Description

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a phenol group and an imidazo[1,2-a]pyrazine moiety, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyrazine ring can undergo reduction to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroimidazo[1,2-a]pyrazines.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- can be compared with other imidazo[1,2-a]pyrazine derivatives:

Conclusion

Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool for the development of new drugs and materials.

Properties

CAS No.

787591-37-1

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenol

InChI

InChI=1S/C13H12N4O/c1-14-12-13-16-8-11(17(13)6-5-15-12)9-3-2-4-10(18)7-9/h2-8,18H,1H3,(H,14,15)

InChI Key

LVQDZEUNLFKWMM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)O

Origin of Product

United States

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